molecular formula C20H20N2O3 B11635507 Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11635507
M. Wt: 336.4 g/mol
InChI Key: AYFSWYWVSKJASK-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin derivative in the presence of a base.

    Amination: The 4-position amine group can be introduced through a nucleophilic aromatic substitution reaction using 3-methylphenylamine.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position, where the amino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxide: Studied for its potential as an anticancer agent.

    Quinoline-3-carboxylate: Investigated for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 6-methoxy-4-(3-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)17-12-21-18-9-8-15(24-3)11-16(18)19(17)22-14-7-5-6-13(2)10-14/h5-12H,4H2,1-3H3,(H,21,22)

InChI Key

AYFSWYWVSKJASK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C)OC

Origin of Product

United States

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